molecular formula C8H9N3O B13007804 (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol

Cat. No.: B13007804
M. Wt: 163.18 g/mol
InChI Key: FUWSKXLTAJOBRD-UHFFFAOYSA-N
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Description

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are heterocyclic compounds containing a triazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol typically involves the copper-catalyzed click reaction of azides with alkynes. This method is widely used due to its efficiency and high yield. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a wide range of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-benzo[d][1,2,3]triazol-4-yl)methanol is unique due to its specific structural features, including the presence of a methyl group and a hydroxyl group

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

(1-methylbenzotriazol-4-yl)methanol

InChI

InChI=1S/C8H9N3O/c1-11-7-4-2-3-6(5-12)8(7)9-10-11/h2-4,12H,5H2,1H3

InChI Key

FUWSKXLTAJOBRD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)CO

Origin of Product

United States

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